2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H19FN4O and its molecular weight is 362.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their signaling pathways . This inhibition can lead to a decrease in the progression of neurodegenerative diseases and a reduction in tumor growth and metastasis .
Biochemical Pathways
The compound affects the signaling pathways of the TrkA/B/C receptors . These pathways are involved in cell growth, differentiation, and survival. By inhibiting these pathways, the compound can potentially slow down the progression of neurodegenerative diseases and reduce tumor growth .
Pharmacokinetics
The compound’s structure suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . The presence of the pyrrolidine ring, for example, can contribute to the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TrkA/B/C receptor signaling, which can lead to a decrease in cell growth and survival . This can potentially slow down the progression of neurodegenerative diseases and reduce tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . .
Properties
IUPAC Name |
2-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-6-2-1-5-17(18)21(27)23-16-9-7-15(8-10-16)19-11-12-20(25-24-19)26-13-3-4-14-26/h1-2,5-12H,3-4,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCVILTFWQTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.